Sodium 5-bromopyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-bromopyridine-2-sulfinate is an organosulfur compound that features a bromine atom attached to the pyridine ring and a sulfinate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 5-bromopyridine-2-sulfinate can be synthesized through the reaction of 5-bromopyridine-2-sulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using optimized conditions to maximize efficiency and minimize waste. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfinate group can participate in redox reactions, leading to the formation of sulfonates or sulfonic acids.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed:
Substituted Pyridines: Resulting from nucleophilic substitution.
Sulfonates and Sulfonic Acids: From oxidation reactions.
Coupled Products: From cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 5-bromopyridine-2-sulfinate is used as a building block in the synthesis of various organosulfur compounds. It is particularly valuable in the formation of sulfonylated products, which are important intermediates in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, aiding in the study of protein functions and interactions
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating complex molecular architectures used in advanced materials.
Wirkmechanismus
The mechanism by which sodium 5-bromopyridine-2-sulfinate exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new bonds and the transformation of substrates. The sulfinate group plays a crucial role in these processes, acting as a nucleophile or electrophile depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- Sodium pyridine-2-sulfinate
- Sodium 5-chloropyridine-2-sulfinate
- Sodium thiophene-2-sulfinate
Comparison: Sodium 5-bromopyridine-2-sulfinate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions compared to its chlorine or hydrogen analogs. This increased reactivity makes it a more versatile reagent in organic synthesis, allowing for the formation of a broader range of products.
Eigenschaften
Molekularformel |
C5H3BrNNaO2S |
---|---|
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
sodium;5-bromopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4BrNO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
VNYZUAMYSXLTAB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=NC=C1Br)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.